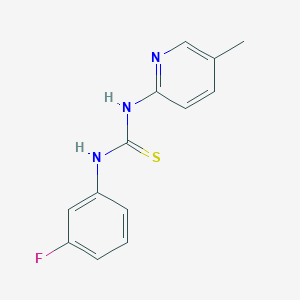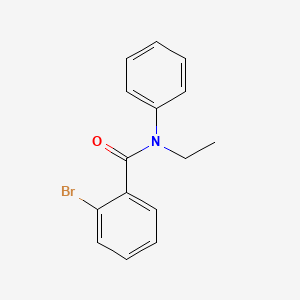![molecular formula C12H13ClN4O2S2 B5800513 2-{4-[(5-chloro-2-thienyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5800513.png)
2-{4-[(5-chloro-2-thienyl)sulfonyl]-1-piperazinyl}pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of pyrimidine derivatives, including 2-{4-[(5-Chloro-2-thienyl)sulfonyl]-1-piperazinyl}pyrimidine, involves strategies that enable the introduction of functional groups to achieve desired chemical properties. Such synthesis often utilizes tert-butanesulfinamide in the creation of N-heterocycles, offering access to diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These methods allow for the construction of compounds with complex structures and functionalities, making them applicable in therapeutic developments (Philip et al., 2020).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is critical in determining their biological activity. For instance, the pyrimidine scaffold is present in various natural compounds and is the basis for many drugs due to its structural similarity to nucleotides. The versatility of the pyrimidine ring allows for the synthesis of numerous derivatives, which can exhibit a broad spectrum of biological activities. The structural features of these compounds, such as the presence of nitrogen atoms at specific positions, are essential for their function and interactions with biological targets (Kumar et al., 2019).
Chemical Reactions and Properties
Compounds like 2-{4-[(5-Chloro-2-thienyl)sulfonyl]-1-piperazinyl}pyrimidine undergo various chemical reactions that alter their properties and biological activities. These reactions include N-dealkylation, a common metabolic pathway for arylpiperazine derivatives, which affects their disposition and pharmacological effects. Understanding these reactions is crucial for developing drugs with desired effects and minimal side effects (Caccia, 2007).
Eigenschaften
IUPAC Name |
2-[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4O2S2/c13-10-2-3-11(20-10)21(18,19)17-8-6-16(7-9-17)12-14-4-1-5-15-12/h1-5H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHNBNOSIGGCPIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[(5-Chloro-2-thienyl)sulfonyl]-1-piperazinyl}pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5800438.png)




![2-{[(4-chlorophenyl)acetyl]amino}benzamide](/img/structure/B5800476.png)


![1-[(4-methylphenyl)acetyl]-1H-1,2,3-benzotriazole](/img/structure/B5800495.png)
![[(6-ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetic acid](/img/structure/B5800500.png)



